TTK (Mps1) Kinase Inhibition Potency: A Quantifiable Activity Benchmark
This compound demonstrates measurable but weak inhibition of TTK (Mps1) kinase with an IC₅₀ of 5.60×10³ nM (5.60 μM), contrasting sharply with optimized clinical-stage TTK inhibitors such as BAY-1217389 (IC₅₀ 0.63±0.27 nM) [1]. While not a potent inhibitor itself, this activity profile establishes a quantifiable baseline for structure-activity relationship (SAR) studies and defines the compound's utility as a low-affinity control or starting point for scaffold hopping in TTK-targeted drug discovery campaigns .
| Evidence Dimension | TTK (Mps1) kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5.60×10³ nM (5.60 μM) |
| Comparator Or Baseline | BAY-1217389 (clinical TTK inhibitor) IC₅₀ = 0.63±0.27 nM |
| Quantified Difference | ~8,900-fold lower potency |
| Conditions | Biochemical kinase assay at pH 7.7 using ATP; DMSO vehicle control |
Why This Matters
The quantified TTK IC₅₀ provides a definitive activity threshold for SAR efforts, enabling rational selection of this scaffold over inactive analogs lacking any kinase profiling data.
- [1] BindingDB. Affinity data for BDBM190357 (TTK). IC₅₀ 5.60E+3 nM. DOI: 10.7270/Q24Q7S5H. Accessed 2026. View Source
